Hydrazine, 1,2-bis(2-methoxyphenyl)-
Description
Hydrazine, 1,2-bis(2-methoxyphenyl)-, is a diaryl hydrazine derivative characterized by two 2-methoxyphenyl groups attached to a central hydrazine backbone. The 2-methoxy substituents introduce steric hindrance and electron-donating effects, which may influence reactivity, solubility, and biological activity. Such compounds are typically synthesized via condensation reactions between hydrazine and substituted aldehydes or ketones, with modifications tailored to applications in pharmaceuticals, materials science, or energetic materials .
Properties
CAS No. |
787-77-9 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,2-bis(2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-2/h3-10,15-16H,1-2H3 |
InChI Key |
OVZJNFMCLJEZQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NNC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Substituent Position and Type :
- The electron-donating methoxy group may enhance solubility in polar solvents compared to nitro or chloro analogs .
- 1,2-Bis(4-chlorophenyl)hydrazine () : Para-chloro substituents increase lipophilicity, favoring membrane permeability in biological systems. Chlorine’s electron-withdrawing nature may reduce stability under basic conditions .
- 1,2-Bis(2,4,6-trinitrophenyl)hydrazine (): Nitro groups are strongly electron-withdrawing, stabilizing the compound for use in energetic materials.
Table 1: Substituent Effects on Key Properties
Q & A
Q. What established methodologies are recommended for synthesizing 1,2-bis(2-methoxyphenyl)hydrazine?
Synthesis typically involves condensation reactions between substituted phenylhydrazines and ketones or aldehydes. For example, hydrazone formation via Schiff base reactions under acidic or basic conditions is a common approach. While specific protocols are not detailed in the provided evidence, analogous procedures for structurally related compounds (e.g., 1,2-diphenylhydrazine derivatives) suggest refluxing in ethanol with catalytic acetic acid . Purity is often confirmed via melting point analysis, NMR, and X-ray crystallography.
Q. How is the molecular structure of this compound characterized in crystallographic studies?
X-ray diffraction (XRD) is the gold standard, employing software like SHELXL for refinement . Key structural parameters include:
- Dihedral angles : The two 2-methoxyphenyl rings exhibit a near-orthogonal arrangement (86.49° in analogous compounds), while the hydrazine group is coplanar with the rings (dihedral angle: 11.73°) .
- Bond lengths : N–N bonds in the hydrazine moiety typically range from 1.38–1.42 Å, consistent with single-bond character .
- Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···O) and π-π stacking stabilize the crystal lattice .
Q. What spectroscopic techniques are used to validate its chemical identity?
- FTIR : Confirms functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C–O–C stretch from methoxy groups at ~1250 cm⁻¹) .
- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons as multiplet peaks (δ 6.8–7.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (~300 g/mol) .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) elucidate its corrosion inhibition mechanisms?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electron donation/acceptance capacity. For example:
- EHOMO/LUMO : High EHOMO (-5.2 eV) suggests strong electron donation to metal surfaces, while low LUMO (-1.8 eV) indicates affinity for accepting electrons .
- Fukui indices : Identify nucleophilic/electrophilic sites, correlating with adsorption on mild steel in acidic media . Molecular Dynamics (MD) simulations model adsorption configurations, showing preferential binding via methoxy and hydrazine groups .
Q. What role does molecular conformation play in its reactivity and biological activity?
- Planarity : Coplanar hydrazine and aryl groups enhance conjugation, increasing stability and π-electron delocalization, critical for DNA intercalation in anticancer studies .
- Steric effects : Orthogonal aryl rings reduce steric hindrance, facilitating interactions with enzyme active sites (e.g., O⁶-alkylguanine-DNA alkyltransferase in prodrug activation) .
Q. Are there contradictions in reported toxicological data for structurally related hydrazine derivatives?
Yes. For 1,2-diphenylhydrazine:
- In vitro studies : Show dose-dependent cytotoxicity in hepatocytes (IC₅₀: 50 µM) .
- In vivo data : Limited evidence for carcinogenicity in rodents, with conflicting results on metabolic pathways (e.g., oxidative vs. reductive activation) . Resolution : Discrepancies arise from differences in exposure routes (oral vs. dermal) and species-specific metabolism. Systematic reviews recommend standardized OECD guidelines for future assays .
Q. How is this compound utilized in experimental phasing for macromolecular crystallography?
Derivatives like KS119 act as "heavy atom" substitutes in SHELXC/D/E pipelines. Reductive activation under hypoxia generates reactive intermediates (e.g., 90CE), which bind to DNA and facilitate phase determination via anomalous scattering .
Data Gaps and Research Priorities
Q. What critical data gaps exist in understanding its environmental fate and degradation?
- Photodegradation : No studies on half-life under UV/visible light.
- Biodegradation : Limited data on microbial metabolism in soil/water systems . Recommendation : Conduct OECD 301/302 tests to assess aerobic/anaerobic degradation .
Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?
- Green chemistry : Replace ethanol with ionic liquids to reduce volatility .
- Catalysis : Use Pd/C or zeolites to enhance regioselectivity in hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
